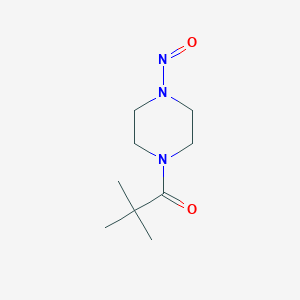

1-(2,2-Dimethylpropanoyl)-4-nitrosopiperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2,2-Dimethylpropanoyl)-4-nitrosopiperazine, also known as DNP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of cancer treatment. This compound is a nitrosated derivative of piperazine, which is a cyclic organic compound commonly used in the synthesis of pharmaceuticals and other chemical compounds.

Mécanisme D'action

1-(2,2-Dimethylpropanoyl)-4-nitrosopiperazine exerts its anticancer effects by inducing oxidative stress and DNA damage in cancer cells. It activates the mitochondrial pathway of apoptosis by increasing the production of reactive oxygen species (ROS) and decreasing the mitochondrial membrane potential. This leads to the release of cytochrome c from the mitochondria, which activates caspases that ultimately lead to cell death. 1-(2,2-Dimethylpropanoyl)-4-nitrosopiperazine has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.

Biochemical and Physiological Effects:

1-(2,2-Dimethylpropanoyl)-4-nitrosopiperazine has been shown to have low toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. However, studies have shown that 1-(2,2-Dimethylpropanoyl)-4-nitrosopiperazine can induce apoptosis in some normal cells, such as lymphocytes and fibroblasts, at high concentrations. 1-(2,2-Dimethylpropanoyl)-4-nitrosopiperazine has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, 1-(2,2-Dimethylpropanoyl)-4-nitrosopiperazine has been shown to induce autophagy, which is a cellular process that degrades damaged proteins and organelles.

Avantages Et Limitations Des Expériences En Laboratoire

1-(2,2-Dimethylpropanoyl)-4-nitrosopiperazine is a relatively stable compound that can be synthesized in large quantities with high purity. It can be easily dissolved in organic solvents such as DMSO and DMF, making it suitable for in vitro experiments. However, 1-(2,2-Dimethylpropanoyl)-4-nitrosopiperazine is highly reactive and can decompose in the presence of light and air, making it unsuitable for in vivo experiments. Moreover, 1-(2,2-Dimethylpropanoyl)-4-nitrosopiperazine can induce apoptosis in some normal cells at high concentrations, which can limit its therapeutic potential.

Orientations Futures

Future research on 1-(2,2-Dimethylpropanoyl)-4-nitrosopiperazine should focus on developing new formulations and delivery methods that can increase its stability and bioavailability. Moreover, further studies are needed to investigate the mechanisms of 1-(2,2-Dimethylpropanoyl)-4-nitrosopiperazine-induced apoptosis and autophagy in cancer cells. Additionally, preclinical studies are needed to evaluate the safety and efficacy of 1-(2,2-Dimethylpropanoyl)-4-nitrosopiperazine in animal models. Finally, clinical trials are needed to evaluate the potential of 1-(2,2-Dimethylpropanoyl)-4-nitrosopiperazine as a new cancer therapy.

Méthodes De Synthèse

1-(2,2-Dimethylpropanoyl)-4-nitrosopiperazine can be synthesized through the reaction of 2,2-dimethylpropionyl chloride with piperazine in the presence of sodium nitrite. The reaction yields 1-(2,2-Dimethylpropanoyl)-4-nitrosopiperazine as a yellow crystalline solid with a melting point of 152-154°C. The purity of the compound can be determined through various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

Applications De Recherche Scientifique

1-(2,2-Dimethylpropanoyl)-4-nitrosopiperazine has been extensively studied for its potential applications in cancer treatment. Studies have shown that 1-(2,2-Dimethylpropanoyl)-4-nitrosopiperazine can induce apoptosis (programmed cell death) in cancer cells by activating the mitochondrial pathway. This mechanism of action makes 1-(2,2-Dimethylpropanoyl)-4-nitrosopiperazine a promising candidate for developing new cancer therapies. Moreover, 1-(2,2-Dimethylpropanoyl)-4-nitrosopiperazine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 1-(2,2-Dimethylpropanoyl)-4-nitrosopiperazine has been studied for its potential use in photodynamic therapy, which is a non-invasive cancer treatment that uses light to activate a photosensitizer that selectively kills cancer cells.

Propriétés

Nom du produit |

1-(2,2-Dimethylpropanoyl)-4-nitrosopiperazine |

|---|---|

Formule moléculaire |

C9H17N3O2 |

Poids moléculaire |

199.25 g/mol |

Nom IUPAC |

2,2-dimethyl-1-(4-nitrosopiperazin-1-yl)propan-1-one |

InChI |

InChI=1S/C9H17N3O2/c1-9(2,3)8(13)11-4-6-12(10-14)7-5-11/h4-7H2,1-3H3 |

Clé InChI |

PQFQRQZJMVEWSP-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(=O)N1CCN(CC1)N=O |

SMILES canonique |

CC(C)(C)C(=O)N1CCN(CC1)N=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-pyridinyl)[1,3]thiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B215131.png)

![4-nitro-1-methyl-5-[(2,4,5-trichlorophenyl)sulfanyl]-1H-imidazole](/img/structure/B215134.png)

![6-[(2-Oxo-2-phenylethyl)sulfanyl]nicotinic acid](/img/structure/B215136.png)

![5-Nitro-2-[(3-methylphenyl)sulfanyl]pyridine](/img/structure/B215142.png)

![N-acetyl-2-[4-chloro-3-(trifluoromethyl)anilino]-3-pyridinesulfonamide](/img/structure/B215146.png)

![2-[4-chloro-3-(trifluoromethyl)anilino]-N-propionyl-3-pyridinesulfonamide](/img/structure/B215147.png)

![4-[(3-Methylphenyl)sulfanyl]-3-pyridinesulfonamide](/img/structure/B215151.png)